Polymer-Derived Fluorescence Quantum Yield: Achieving 81% in the Solid State
The hyperbranched polymer hb-P1, synthesized via TaBr5-catalyzed polycyclotrimerization of 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene, exhibits a fluorescence quantum yield (ΦF) of up to 81% in the solid powder state [1]. In contrast, the parent tetraphenylethene (TPE) molecule, while AIE-active, typically displays ΦF values of only 0.28-0.34% in solution and moderate enhancement upon aggregation; even TPE-anthracene conjugates (TPEAn) achieve only ~28% in the solid state [2]. The high ΦF of hb-P1 demonstrates that the ethynyl-enabled hyperbranched architecture effectively restricts intramolecular rotations, leading to superior solid-state emission efficiency.
| Evidence Dimension | Fluorescence Quantum Yield (ΦF) |
|---|---|
| Target Compound Data | Up to 81% (hb-P1 polymer, solid powder) |
| Comparator Or Baseline | TPE: ~0.34% (in solution); TPEAn: 28% (solid state) |
| Quantified Difference | hb-P1 ΦF is approximately 2.9× higher than TPEAn solid-state ΦF, and >200× higher than TPE solution ΦF |
| Conditions | Solid powder; excited at 350 nm; measured using an integrating sphere |
Why This Matters
High solid-state quantum yield is critical for applications in OLEDs, fluorescent sensors, and bioimaging probes where bright, stable emission is required without aggregation-caused quenching.
- [1] Hu, R.; Lam, J. W. Y.; Liu, J.; Sung, H. H. Y.; Williams, I. D.; Yue, Z.; Wong, K. S.; Yuen, M. M. F.; Tang, B. Z. Hyperbranched conjugated poly(tetraphenylethene): synthesis, aggregation-induced emission, fluorescent photopatterning, optical limiting and explosive detection. Polym. Chem. 2012, 3, 1481-1489. View Source
- [2] Zhao, Z.; Chen, S.; Lam, J. W. Y.; Lu, P.; Zhong, Y.; Wong, K. S.; Kwok, H. S.; Tang, B. Z. Creation of highly efficient solid emitter by decorating pyrene core with AIE-active tetraphenylethene peripheries. Chem. Commun. 2010, 46, 2221-2223. View Source
